2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide
Description
Properties
CAS No. |
853333-46-7 |
|---|---|
Molecular Formula |
C21H24BrN3O |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline;hydrobromide |
InChI |
InChI=1S/C21H23N3O.BrH/c1-15-14-22-11-12-24(15)21-13-20(16-7-9-17(25-2)10-8-16)23-19-6-4-3-5-18(19)21;/h3-10,13,15,22H,11-12,14H2,1-2H3;1H |
InChI Key |
GFSVHRMCHUOXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Next, the methoxyphenyl group is introduced via a
Biological Activity
The compound 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide is a notable derivative of quinoline, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, backed by data from various research studies.
Synthesis
The synthesis of 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide typically involves the reaction of 4-methoxyphenyl and 2-methylpiperazine with quinoline derivatives. The process can be optimized through various methods, including microwave-assisted synthesis and traditional reflux techniques.
Antimicrobial Properties
Research indicates that compounds similar to 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide exhibit significant antimicrobial activity. For instance, studies on related quinoline derivatives have demonstrated their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis suggests that modifications in the piperazine and phenyl groups can enhance antimicrobial potency .
Anticancer Activity
This compound has shown promising anticancer properties in vitro and in vivo. In particular, its analogs have been tested against several cancer cell lines. For example, a related compound demonstrated efficacy in xenograft models of liver cancer (HepG2), indicating potential use in cancer therapy . The mechanism of action is believed to involve the inhibition of tubulin polymerization, similar to other known anticancer agents like combretastatin A-4 .
Neuropharmacological Effects
The piperazine moiety is known to interact with various neurotransmitter receptors, suggesting potential neuropharmacological applications. Compounds containing piperazine have been studied for their effects on serotonin and dopamine receptors, which could be relevant for treating disorders such as anxiety and depression .
Study 1: Antimycobacterial Activity
A study evaluated a series of quinoline derivatives for their antimycobacterial activity against M. tuberculosis. The results indicated that compounds with a similar structure to 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide exhibited IC50 values significantly lower than standard treatments like isoniazid, highlighting their potential as new antimycobacterial agents .
Study 2: Anticancer Efficacy
In a preclinical study involving HepG2 xenograft models, the compound was administered to assess its anticancer effects. Results showed a marked reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Data Summary
Scientific Research Applications
The compound 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide is a derivative of quinoline that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on biological activity, synthesis methods, and relevant case studies.
Properties
The compound exhibits unique properties due to the presence of both the quinoline core and the piperazine moiety, which are known for their diverse pharmacological activities.
Anticancer Activity
Research indicates that quinoline derivatives often exhibit significant anticancer properties. The mechanism of action may involve:
- Inhibition of Sirtuins : Sirtuins are a family of proteins that regulate cellular processes including aging and inflammation. Some studies suggest that quinoline derivatives can inhibit sirtuin activity, leading to reduced cancer cell proliferation.
- Cell Viability Studies : In vitro studies have shown that similar compounds can exhibit IC50 values ranging from 0.014 to 5.87 µg/mL against various cancer cell lines, indicating moderate to high efficacy in inhibiting tumor growth .
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological activities:
- Dopaminergic Activity : Compounds containing piperazine can interact with dopamine receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and depression .
- Behavioral Studies : Experimental models have demonstrated that derivatives can affect behaviors related to anxiety and depression, highlighting their therapeutic potential in psychiatry.
Antimicrobial Properties
Quinoline derivatives have also been studied for their antimicrobial activity:
- Antibacterial Activity : Research has shown that modifications in the quinoline structure can enhance antibacterial properties against a variety of pathogens, making them candidates for developing new antibiotics.
- Mechanistic Insights : The mechanisms may involve disrupting bacterial cell membranes or inhibiting vital enzymatic processes within bacterial cells.
General Synthetic Approach
The synthesis of 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide typically involves several steps:
- Formation of Quinoline Core : Starting from appropriate aniline derivatives, the quinoline structure is formed through cyclization reactions.
- Piperazine Attachment : The piperazine ring is introduced via nucleophilic substitution reactions.
- Hydrobromide Salt Formation : The final step involves protonation to form the hydrobromide salt, enhancing solubility and stability.
Case Study: Synthesis and Characterization
A detailed study published in a peer-reviewed journal demonstrated a multi-step synthesis involving:
- Reagents : Utilizing brominated anilines and piperazines.
- Characterization Techniques : The synthesized compound was characterized using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The quinoline and methoxyphenyl rings are susceptible to electrophilic substitution. The methoxy group activates the para and ortho positions of the phenyl ring, while the quinoline nitrogen directs substitution to specific positions.
-
Key Finding : Nitration occurs preferentially at the quinoline C5 position due to electron-withdrawing effects of the pyridine-like nitrogen.
Nucleophilic Substitution Reactions
The methylpiperazine moiety undergoes nucleophilic substitutions, particularly at the secondary amine.
-
Example : Treatment with methyl iodide in THF yields N-methylpiperazine derivatives, enhancing lipophilicity .
Oxidation and Reduction Reactions
The piperazine ring and quinoline core are redox-active.
| Reaction Type | Reagent | Site | Product | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂O | Piperazine C-N bond | Piperazine N-oxide | |
| Reduction | H₂/Pd-C | Quinoline (C=N) | 1,2,3,4-Tetrahydroquinoline |
Functional Group Transformations
The methoxy group and hydrobromide salt participate in specific transformations.
-
Critical Insight : Demethylation with BBr₃ converts the methoxy group to a hydroxyl group, increasing polarity.
Cyclization and Ring-Opening Reactions
The quinoline core enables cyclization under specific conditions.
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Camps' Cyclization | NaOH/EtOH, reflux | Quinolin-4-one derivatives | |
| Ring-Opening | H₂O₂/HCl | Pyridine-fragmented intermediates |
-
Mechanism : Camps' cyclization involves intramolecular aldol condensation, forming fused heterocycles .
Comparative Reactivity of Structural Analogues
A comparison with structurally similar compounds highlights substituent effects:
-
Trend : Methoxy groups enhance electrophilic substitution but reduce piperazine nucleophilicity due to steric effects .
Stability Under Reaction Conditions
The compound’s hydrobromide salt influences solubility and stability:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Quinoline Derivatives
Substituent Position and Functional Group Variations
6-Chloro-2-(4-methylpiperazin-1-yl)-N-(2-morpholinoethyl)quinolin-4-amine Hydrobromide (GEO-03345)
- Structural Differences: Chloro at position 6, morpholinoethyl-amine at position 4, and a secondary methylpiperazine.
- The morpholinoethyl-amine introduces hydrogen-bonding capacity, which may alter target selectivity compared to the simpler methylpiperazine in the target compound .
3-Bromo-5-chloro-8-methyl-4-(piperazin-1-yl)quinoline Hydrochloride
- Structural Differences: Bromo (position 3), chloro (position 5), methyl (position 8), and a non-methylated piperazine.
- Implications: The halogen-rich scaffold may increase electron-withdrawing effects, reducing basicity.
6-Bromo-2-(4-ethoxyphenyl)-4-[(4-methylpiperidinyl)carbonyl]quinoline
- Structural Differences : Ethoxyphenyl (position 2), bromo (position 6), and a piperidinyl carbonyl group (position 4).
- Implications : The ethoxy group increases steric bulk compared to methoxy, possibly reducing binding affinity in sterically sensitive targets. The carbonyl-piperidine moiety introduces rigidity, which could limit conformational flexibility .
Tabulated Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chloroquinoline derivatives with 2-methylpiperazine in alkaline conditions (e.g., KCO in DMF at 80–100°C) yields the base structure. Hydrobromide salt formation is achieved by treating the free base with HBr in ethanol. Reaction time, solvent polarity, and stoichiometric ratios significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity crystals .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?
- Methodological Answer :
- Spectroscopy : H/C NMR confirms substituent positions and salt formation (e.g., HBr protonation shifts). IR spectroscopy identifies functional groups like C-N (piperazine) and C-O (methoxy) stretches.
- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves 3D structure, hydrogen bonding, and lattice interactions. Thermal analysis (TGA/DSC) evaluates stability and hydration states .
Q. How does the hydrobromide salt form affect solubility and bioavailability compared to other salts?
- Methodological Answer : Hydrobromide salts generally enhance aqueous solubility due to ionic dissociation. Comparative studies with hydrochloride or maleate salts require pH-solubility profiling and partition coefficient (logP) measurements. Bioavailability can be assessed via in vitro permeability assays (e.g., Caco-2 cell monolayers) and pharmacokinetic studies in rodent models .
Q. What in vitro models are appropriate for evaluating biological activity, and how should assays minimize artifacts?
- Methodological Answer : Use cell lines relevant to the target pathology (e.g., MCF-7 for anticancer activity or cardiomyocytes for cardioprotection). Include controls for cytotoxicity (MTT assay) and solvent effects (e.g., DMSO ≤0.1%). Assay conditions (oxygen levels, serum concentration) must mimic physiological environments to avoid hypoxia-induced artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between studies?
- Methodological Answer : Discrepancies may arise from variations in salt forms, cell line specificity, or assay protocols. Standardize experimental conditions (e.g., IC determination using identical incubation times). Cross-validate findings with orthogonal assays (e.g., apoptosis markers vs. metabolic activity). Meta-analyses of published data can identify confounding variables .
Q. What strategies optimize pharmacokinetic properties while maintaining therapeutic efficacy?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without disrupting receptor binding.
- Prodrug Design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance absorption.
- Formulation : Use nanoencapsulation or liposomal delivery systems to prolong half-life. Validate modifications via in vivo PK/PD studies .
Q. In crystallographic studies, how do lattice interactions and solvent molecules influence 3D structure interpretation?
- Methodological Answer : Solvent molecules (e.g., water or ethanol) in the crystal lattice can form hydrogen bonds, altering unit cell parameters. Use SQUEEZE (in PLATON) to model disordered solvent regions. Refinement with SHELXL must account for thermal motion anisotropy to avoid overinterpretation of electron density maps .
Q. What are critical considerations for designing enantioselective synthesis routes for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
